2'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone 2'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13535793
InChI: InChI=1S/C13H15F3OS/c1-9(2)7-8-18-11-6-4-3-5-10(11)12(17)13(14,15)16/h3-6,9H,7-8H2,1-2H3
SMILES: CC(C)CCSC1=CC=CC=C1C(=O)C(F)(F)F
Molecular Formula: C13H15F3OS
Molecular Weight: 276.32 g/mol

2'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone

CAS No.:

Cat. No.: VC13535793

Molecular Formula: C13H15F3OS

Molecular Weight: 276.32 g/mol

* For research use only. Not for human or veterinary use.

2'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone -

Specification

Molecular Formula C13H15F3OS
Molecular Weight 276.32 g/mol
IUPAC Name 2,2,2-trifluoro-1-[2-(3-methylbutylsulfanyl)phenyl]ethanone
Standard InChI InChI=1S/C13H15F3OS/c1-9(2)7-8-18-11-6-4-3-5-10(11)12(17)13(14,15)16/h3-6,9H,7-8H2,1-2H3
Standard InChI Key IERKTUOFPOMYMR-UHFFFAOYSA-N
SMILES CC(C)CCSC1=CC=CC=C1C(=O)C(F)(F)F
Canonical SMILES CC(C)CCSC1=CC=CC=C1C(=O)C(F)(F)F

Introduction

Structural and Chemical Identity of 2,2,2-Trifluoroacetophenone

Molecular Framework and Key Properties

2,2,2-Trifluoroacetophenone (C₈H₅F₃O) consists of a benzene ring bonded to a trifluoromethyl ketone group. Its molecular weight is 174.12 g/mol, with a density of 1.3±0.1 g/cm³ and a boiling point of 165.5±0.0°C . The trifluoromethyl group significantly enhances electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles such as thiols or amines .

Physicochemical Characteristics

  • Melting Point: -40°C

  • Flash Point: 41.7±0.0°C (flammable liquid)

  • Vapor Pressure: 1.9±0.3 mmHg at 25°C

  • Solubility: Practically insoluble in water but miscible with organic solvents like ethanol or DMF .

Synthesis Pathways for Trifluoroacetophenone Derivatives

Etherification and Functionalization Strategies

The patent CN1962603A details methods for synthesizing 2-(2,2,2-trifluoroethoxy)phenol, highlighting phase-transfer catalysis (e.g., tetrabutylammonium bromide) under alkaline conditions . Although this route focuses on ethoxy groups, analogous strategies could apply to introducing iso-pentylthio moieties. Key steps include:

  • Nucleophilic Substitution: Reacting o-nitrohalobenzenes with trifluoroethanol or thiols.

  • Reduction: Converting nitro groups to amines using catalysts like palladium carbon or iron powder.

  • Diazotization and Hydroxylation: Generating phenolic groups via diazonium intermediates .

Hypothetical Synthesis of 2'-(Iso-Pentylthio)-2,2,2-Trifluoroacetophenone

While no direct method is documented, a plausible route involves:

  • Thiol-Ether Formation: Reacting 2-chloro-2,2,2-trifluoroacetophenone with iso-pentylthiol (HS-CH₂CH(CH₂CH₃)₂) in the presence of a base (e.g., NaOH) and phase-transfer catalyst .

  • Conditions: 0–100°C, polar aprotic solvents (e.g., DMF), yielding the thioether via SN2 displacement.

Physicochemical Properties of 2'-(Iso-Pentylthio)-2,2,2-Trifluoroacetophenone

Predicted Characteristics

Based on the parent compound and similar thioethers:

  • Molecular Formula: C₁₂H₁₃F₃OS

  • Molecular Weight: ~262.3 g/mol

  • Boiling Point: Estimated 200–220°C (higher than 2,2,2-trifluoroacetophenone due to increased molecular weight).

  • Lipophilicity: LogP ~3.5 (enhanced by the iso-pentylthio group) .

Stability and Reactivity

  • The thioether linkage may confer resistance to hydrolysis compared to oxygen ethers.

  • Electrophilic carbonyl remains reactive toward Grignard reagents or reducing agents (e.g., LiAlH₄).

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